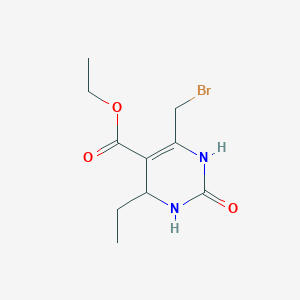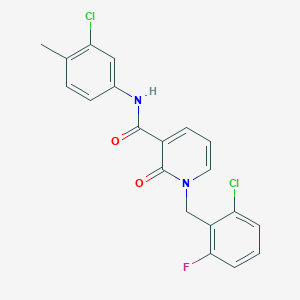
N-(3-chloro-4-methylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H15Cl2FN2O2 and its molecular weight is 405.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Kinase Inhibition and Cancer Treatment
Compounds structurally related to the queried chemical have been identified as potent and selective inhibitors of the Met kinase superfamily. These inhibitors show promise in cancer treatment, demonstrating complete tumor stasis in certain models following oral administration, and have advanced into clinical trials due to their efficacy and favorable pharmacokinetic profiles (Schroeder et al., 2009).
Drug Metabolism and Pharmacokinetics
Research utilizing 19F-nuclear magnetic resonance (NMR) spectroscopy has supported drug discovery by evaluating the metabolic fate and excretion of potent HIV integrase inhibitors. This methodology provides valuable insights into the pharmacokinetics of potential therapeutic agents (Monteagudo et al., 2007).
Material Science and Polymer Chemistry
Compounds with a similar dihydropyridine core have been utilized in the synthesis of new aromatic polyamides and polyimides. These materials exhibit high thermal stability, are readily soluble in various organic solvents, and can be used to create transparent, flexible films. Such properties make them promising for applications in electronics and advanced material technologies (Hsiao et al., 1999; Yang et al., 1999).
Antimicrobial and Antitubercular Agents
Derivatives of dihydropyridine have been synthesized and evaluated for their antimicrobial and antitubercular activities. Studies have shown that certain dihydropyridine compounds exhibit significant activity against bacterial strains, including those capable of forming biofilms. This suggests potential for the development of new anti-microbial agents (Ahsan et al., 2016; Mohammadpour, 2012).
Eigenschaften
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-chloro-4-methylphenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2FN2O2/c1-12-7-8-13(10-17(12)22)24-19(26)14-4-3-9-25(20(14)27)11-15-16(21)5-2-6-18(15)23/h2-10H,11H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHRJXXIPBMLAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

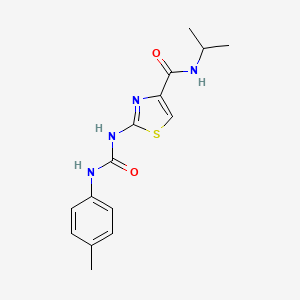
![3-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide](/img/structure/B2663247.png)
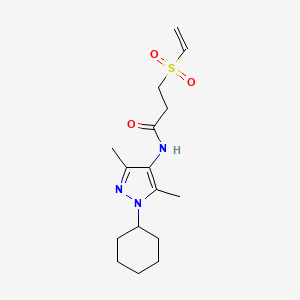


![(E)-3-[5-(dimethylamino)furan-2-yl]-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile](/img/structure/B2663252.png)
![Ethyl 3,6-dibromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2663254.png)

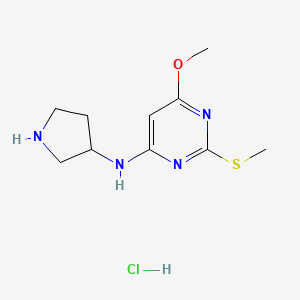
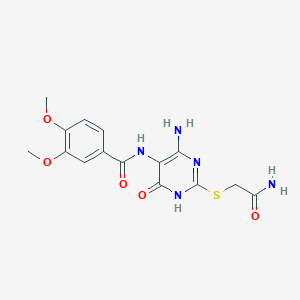
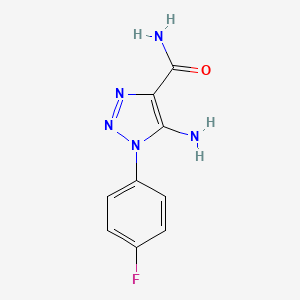
![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2663262.png)

